molecular formula C22H19N7O3 B2440922 N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1209210-14-9

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2440922
CAS RN: 1209210-14-9
M. Wt: 429.44
InChI Key: CWXZZDBXFUFCBT-UHFFFAOYSA-N
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Description

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C22H19N7O3 and its molecular weight is 429.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • A study highlights the synthesis of pyrazolopyrimidine derivatives, including compounds similar to the one , for their potential as anticancer and anti-5-lipoxygenase agents. These compounds were evaluated for cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, along with their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their biological activities (Rahmouni et al., 2016).

Synthesis and Chemical Characterization

  • The chemical behavior and synthetic pathways for creating pyrazolo[3,4-d]pyrimidine derivatives, closely related to the compound in focus, were explored in another study. This research provides a foundation for understanding how modifications to the compound's structure can impact its chemical properties and potential biological activities (Miyashita et al., 1990).

Novel Synthesis Techniques

  • Innovative synthesis techniques for creating pyrazolo and pyrimidine derivatives, including compounds structurally related to N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide, were described. These methods may offer more efficient or selective routes for producing such compounds, potentially enhancing their application in drug development and other research areas (Strizhenko et al., 2020).

Amplifiers of Antibiotics

  • Research into pyridinylpyrimidines with strongly basic side chains, sharing a core structural similarity with the compound of interest, revealed their potential as amplifiers of antibiotics such as phleomycin against Escherichia coli. This suggests that modifications incorporating pyrazolo[3,4-d]pyrimidine could enhance antibiotic efficacy, an avenue worth exploring for combating antibiotic-resistant bacterial strains (Brown & Cowden, 1982).

properties

IUPAC Name

N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O3/c30-22(18-11-19(32-28-18)15-5-2-1-3-6-15)23-8-9-29-21-17(13-27-29)20(25-14-26-21)24-12-16-7-4-10-31-16/h1-7,10-11,13-14H,8-9,12H2,(H,23,30)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXZZDBXFUFCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C4=NC=NC(=C4C=N3)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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